molecular formula C8H6ClNO B13976898 7-chloro-1H-indol-5-ol

7-chloro-1H-indol-5-ol

Cat. No.: B13976898
M. Wt: 167.59 g/mol
InChI Key: FLGWJSFKCJRSCA-UHFFFAOYSA-N
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Description

7-Chloro-1H-indol-5-ol is a biochemical building block of interest in medicinal chemistry and pharmacology research. While specific studies on this exact compound are limited, its core structure is a key scaffold in developing bioactive molecules. Notably, closely related 7-chloroindole derivatives have been identified as critical components in potent and selective inhibitors. For instance, the compound 5-((7-Chloro-1H-indol-3-yl)methyl)-3-methyl-2,4-imidazolidinedione (known as 7-Cl-O-Nec-1 or Nec-1s) is a highly selective RIP1 kinase inhibitor . This inhibitor is cell-permeable and demonstrates superior potency and metabolic stability compared to earlier analogs, making it a valuable tool for studying RIP1-dependent necroptosis (a form of programmed cell death) . Research with this related compound has shown efficacy in reducing brain infarct size in murine models, suggesting the 7-chloroindole scaffold's potential in neurobiological research . As a versatile intermediate, this compound can be utilized in organic synthesis to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its molecular formula is C~8~H~6~ClNO, and researchers should handle it with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-1H-indol-5-ol

InChI

InChI=1S/C8H6ClNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H

InChI Key

FLGWJSFKCJRSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)O)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Chloro 1h Indol 5 Ol and Its Derivatives

Retrosynthetic Analysis for 7-Chloro-1H-indol-5-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus.

Key Disconnections:

C2-C3 and N1-C7a Bond Cleavage: This approach, common in many indole syntheses, leads back to a substituted aniline (B41778) and a two-carbon synthon. For this compound, this would conceptually lead to 3-chloro-5-hydroxyaniline and an acetaldehyde (B116499) equivalent.

N1-C2 and C3-C3a Bond Cleavage: This disconnection points towards strategies involving the cyclization of an ortho-substituted aniline, such as a 2-alkynyl or 2-vinylaniline (B1311222) derivative. The starting material would be a suitably substituted 2-amino-4-chloro-6-hydroxyphenyl derivative.

C7-C7a and C3-N1 Bond Cleavage: This less common disconnection might involve strategies building the benzene (B151609) ring onto a pre-existing pyrrole, though this is generally a more complex approach.

The choice of a specific synthetic route will depend on the availability and reactivity of the starting materials, as well as the desired regiochemical control.

Established Indole Ring Construction Approaches for Substituted Indoles

A multitude of named reactions and strategies exist for the synthesis of the indole nucleus. The presence of both a halogen and a hydroxyl group on the benzene portion of this compound necessitates careful selection and adaptation of these methods.

Fischer Indole Synthesis Adaptations for Halogenated and Hydroxylated Precursors

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org

Mechanism Overview:

Formation of a phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

A rsc.orgrsc.org-sigmatropic rearrangement (the key step). wikipedia.org

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.org

For the synthesis of this compound, this would require the corresponding (2-chloro-4-hydroxyphenyl)hydrazine. The hydroxyl group, being an electron-donating group, can influence the regioselectivity of the cyclization. The choice of acid catalyst is crucial; Brønsted acids like HCl and H2SO4, or Lewis acids such as ZnCl2, are commonly employed. wikipedia.orgresearchgate.net The reaction conditions may need to be optimized to accommodate the potentially sensitive hydroxyl and chloro substituents.

Electrophilic Cyclization Strategies for Indole Formation

Electrophilic cyclization is a powerful method for constructing heterocyclic rings, including indoles. chim.itlongdom.org This strategy typically involves the cyclization of a suitably substituted aniline derivative containing a tethered alkyne or alkene. The reaction is initiated by an electrophile that activates the unsaturated bond, promoting nucleophilic attack from the aniline nitrogen. chim.it

For the synthesis of this compound, a potential precursor would be a 2-alkynyl-3-chloro-5-hydroxyaniline. The cyclization can be promoted by various electrophiles, including iodine (I₂), iodine monochloride (ICl), or other halogenating agents. chim.itresearchgate.net This approach offers good control over the substitution pattern of the resulting indole.

Palladium-Catalyzed Cyclization and C-H Activation Routes

Modern synthetic chemistry has seen a surge in the use of palladium catalysis for the construction of complex molecules. dokumen.pub Several palladium-catalyzed methods are applicable to indole synthesis, offering high efficiency and functional group tolerance. organic-chemistry.org

Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. This would be a viable route starting from a dihalo-hydroxyaniline derivative.

Buchwald-Hartwig Amination followed by Cyclization: An intramolecular version of this cross-coupling reaction can be used to form the indole ring.

C-H Activation/Functionalization: Direct C-H activation strategies are increasingly used for indole synthesis. acs.org Palladium catalysts can direct the functionalization of C-H bonds, allowing for the construction of the indole ring from simpler precursors. acs.org For instance, a substituted aniline could be coupled with an alkyne through a cascade of C-H activation and C-N bond formation steps. The use of directing groups can control the regioselectivity of these reactions. acs.orgnih.gov

Modern Multicomponent Reaction Approaches to Indole Derivatives

Multicomponent reactions (MCRs) have gained prominence as they allow the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.orgnih.govarkat-usa.org Several MCRs have been developed for the synthesis of functionalized indoles. medjchem.com While a direct MCR for this compound might not be established, the principles can be applied to generate highly substituted indole derivatives which could then be converted to the target molecule. For example, a three-component reaction involving an aniline, an aldehyde, and another component could be envisioned to construct a polysubstituted indole core.

Regioselective Introduction of Chlorine at Position 7

Achieving regioselective chlorination at the C7 position of an indole ring can be challenging due to the inherent reactivity of other positions, particularly C3 and C2.

Strategies for C7-Chlorination:

Directed C-H Functionalization: The use of a directing group on the indole nitrogen is a powerful strategy to achieve regioselectivity. acs.orgnih.gov A bulky or coordinating group can sterically or electronically favor functionalization at the C7 position. After the chlorination step, the directing group can be removed.

Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers remarkable regioselectivity. frontiersin.org Tryptophan 7-halogenases, for instance, specifically chlorinate the C7 position of tryptophan. bris.ac.uk While this is specific to tryptophan, engineered halogenases could potentially be developed for other indole substrates.

Synthesis from Pre-chlorinated Precursors: The most straightforward approach is to start the indole synthesis with a precursor that already contains the chlorine atom at the desired position. For example, using 3-chloro-5-hydroxyaniline in a Fischer indole synthesis or a related cyclization would directly lead to a 7-chloro-5-hydroxyindole derivative.

Strategies for Hydroxyl Group Functionalization at Position 5

The hydroxyl group at the 5-position of the 7-chloroindole (B1661978) nucleus is a critical feature for modulating the biological activity and physicochemical properties of these compounds. Its introduction and subsequent modification are key synthetic challenges.

Direct hydroxylation of the indole ring presents a formidable challenge due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions and a lack of regioselectivity. researchgate.net While methods for direct hydroxylation of the indole core exist, such as those mediated by cytochrome P450 monooxygenases or boron-mediated processes, their specific application to 7-chloroindoles to yield this compound is not extensively detailed in readily available literature. researchgate.net

Some research has explored the microbial hydroxylation of indole derivatives. For instance, certain bacterial strains can hydroxylate the indole ring at various positions, including C7. nih.govasm.org However, achieving selective hydroxylation at the C5 position in the presence of a C7 chloro substituent remains a significant synthetic hurdle. Metal-free, chelation-assisted direct hydroxylation of aromatic amides has been reported, but its applicability to 7-chloroindoles for C5 hydroxylation is not explicitly documented. researchgate.net Electrochemical methods have also emerged for the C(sp²)–H hydroxylation of arenes under mild conditions, offering a potential but as yet underexplored avenue for the synthesis of 5-hydroxyindoles. acs.org

A more common and controlled approach to obtaining this compound involves the use of a precursor with a protected hydroxyl group at the 5-position, typically a methoxy (B1213986) group. The deprotection of a 5-methoxy-7-chloroindole derivative to unveil the corresponding 5-hydroxy compound is a standard synthetic transformation.

For instance, in the synthesis of related indole structures, the cleavage of a methoxy group is a key step. While not specific to the 7-chloro-5-methoxyindole, the general principle of using potent demethylating agents is well-established in indole chemistry.

Deprotection Reagent Typical Conditions Notes
Boron tribromide (BBr₃)Dichloromethane (DCM), low temperature to room temperatureHighly effective, but requires careful handling due to its reactivity and moisture sensitivity.
Hydrobromic acid (HBr)Acetic acid or water, refluxA strong acid, may not be suitable for acid-sensitive substrates.
Pyridine hydrochlorideHigh temperature (melt)Useful for substrates that can withstand high temperatures.

Synthetic Routes to this compound Derivatives

Once the this compound core is established, further modifications can be introduced at various positions to create a diverse library of compounds for biological screening.

The nitrogen atom of the indole ring (N1) is a common site for functionalization. Alkylation, arylation, and acylation reactions at this position can significantly influence the compound's properties. N1-substitution is typically achieved by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an electrophile (e.g., an alkyl halide, aryl halide, or acyl chloride). malariaworld.orgorganic-chemistry.org

For example, N-alkylation can be performed using an alkyl bromide or iodide in the presence of a base like K₂CO₃ in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov Palladium-catalyzed N-arylation with aryl halides is also a powerful method for introducing aryl groups at the N1 position. organic-chemistry.org The synthesis of N1-substituted meridianin C derivatives, for instance, has been accomplished using substituted sulfonyl chlorides in the presence of a base. malariaworld.org

Reaction Type Reagents Typical Product
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃)1-Alkyl-7-chloro-1H-indol-5-ol
N-ArylationAryl halide (e.g., Ar-I), Pd catalyst, Base1-Aryl-7-chloro-1H-indol-5-ol
N-AcylationAcyl chloride (e.g., RCOCl), Base1-Acyl-7-chloro-1H-indol-5-ol

The C2 and C3 positions of the indole ring are highly reactive and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, for example, allows for the introduction of a formyl group at the C3 position using phosphoryl chloride (POCl₃) and DMF. This aldehyde can then serve as a versatile handle for further transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce aryl or vinyl groups at these positions, although this often requires prior halogenation of the C2 or C3 position. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of indoles, including at the C7 position, which can then be converted to other functional groups. acs.org While direct C2 or C3 borylation of a 7-chloroindole is plausible, the regioselectivity would need to be carefully controlled.

The introduction of substituents at C3 can also be achieved through reactions with various electrophiles. For instance, the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles has been reported starting from indole-3-carbaldehydes. nih.gov

Position Reaction Reagents Outcome
C3Vilsmeier-HaackPOCl₃, DMFIntroduction of a formyl group.
C2/C3Electrophilic HalogenationNBS, NCSIntroduction of bromine or chlorine.
C2/C3Suzuki CouplingArylboronic acid, Pd catalystArylation at a pre-halogenated position.
C3Mannich ReactionFormaldehyde, secondary amineIntroduction of an aminomethyl group.

Building upon the functionalized this compound core, the elaboration of side chains and the construction of fused heterocyclic systems offer pathways to more complex molecular architectures. rsc.orgijpsr.com

Side chains can be introduced through various methods, including the alkylation of C3-anions or through coupling reactions involving C3-functionalized indoles. For example, an indole-3-acetic acid derivative could be synthesized and further elaborated.

Heterocyclic annulation involves the construction of a new ring fused to the indole core. This can be achieved through intramolecular cyclization reactions. For instance, a suitably substituted indole derivative with a reactive side chain at C2 or C3 could undergo cyclization to form a new five- or six-membered ring. The Fischer indole synthesis itself is a classic example of forming the indole ring, and variations of this method can be used to construct complex, fused indole systems. rsc.org The synthesis of indeno-indol-carbaldehydes has been achieved through an alkynylation/cyclization cascade of indole-aldehydes. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound and its derivatives to ensure high yields and purity. Research into the synthesis of substituted indoles provides insights into key parameters that can be manipulated. These parameters often include the choice of starting materials, catalysts, solvents, reaction temperature, and reaction time.

A notable synthetic strategy that can be applied to the formation of the indole core is the intramolecular Diels-Alder reaction of a furan-alkynol system. In the synthesis of a precursor to a 7-chloro-indole derivative, namely tert-butyl-7-chloro-2-hydroxyhept-3-ynyl(furan-2-yl)carbamate, specific conditions were employed. The reaction was carried out using a defined protocol to yield the product as a yellow oil. nih.gov While the direct synthesis of this compound via this specific precursor is not detailed, the principles of optimizing such cyclization reactions are informative. Key factors for optimization in these types of syntheses include the nature of the substituents on the alkyne and furan (B31954) rings, the choice of solvent, and the use of microwave irradiation to promote the reaction, which has been shown to improve yields and reduce reaction times for related 5-hydroxy indoles. nih.gov

In the broader context of synthesizing substituted indoles, various optimization strategies have been reported. For instance, in the synthesis of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione derivatives, the reaction temperature was identified as a crucial parameter. The optimal temperature was found to be 100°C, which led to the most complete conversion of reactants and minimized the formation of dialkylated byproducts. Higher temperatures resulted in decreased yields. The choice of base and solvent, such as potassium carbonate in dimethylformamide (DMF), is also a key factor in achieving selective N-alkylation.

The following table summarizes optimized reaction conditions found in the synthesis of various chloro-substituted indole derivatives, which can inform the optimization of the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Chloro-Substituted Indole Derivatives

Product Starting Materials Catalyst/Reagent Solvent Temperature Yield Reference
tert-Butyl-7-chloro-2-hydroxyhept-3-ynyl(furan-2-yl)carbamate Not specified Not specified Not specified Not specified 52% nih.gov
(Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione derivatives (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione, Alkylating reagent K₂CO₃ DMF 100°C 20-45%
Methyl 7-chloro-1H-indole-3-carboxylate Nitroarene, Conjugated terminal alkyne DABCO Not specified Not specified 21% mdpi.com
4,7-Dichloro-9-tosyl-9H-pyrimido[4,5-b]indole 1,4-Dichloro-2-nitrobenzene (B41259), Ethyl-2-cyanoacetate NaH, Zn, p-toluenesulfonyl chloride DMF, AcOH, THF 0°C to 90°C Not specified mdpi.com

Scalability Considerations for Synthetic Protocols

One of the primary considerations is the cost and availability of starting materials. For instance, a synthesis commencing from readily available and inexpensive precursors like 1,4-dichloro-2-nitrobenzene would be more amenable to large-scale production than a route requiring complex, multi-step preparations for the initial reactants. mdpi.com The efficiency of each synthetic step is also crucial; reactions with high yields and minimal side-product formation are preferred as they reduce the need for extensive and costly purification steps. nih.gov

The choice of reagents and solvents is another critical factor. Reagents that are hazardous, toxic, or expensive are generally avoided in large-scale synthesis. For example, while some laboratory procedures might employ strong and hazardous bases, for industrial production, milder and safer alternatives would be sought. bhu.ac.in Similarly, the use of large volumes of volatile or environmentally harmful solvents is a concern. Processes that can be run in greener solvents or with reduced solvent volumes are more sustainable and economical. acs.org

Reaction conditions such as temperature and pressure must be carefully controlled and manageable on an industrial scale. Reactions that proceed at or near ambient temperature and pressure are generally easier and less expensive to scale up than those requiring extreme conditions. rsc.org The heat transfer in large reactors is less efficient than in laboratory glassware, so highly exothermic reactions can pose a significant safety risk and require specialized cooling equipment.

Purification of the final product is a major bottleneck in many large-scale syntheses. Chromatographic purification, which is common in the laboratory, is often impractical and expensive for large quantities of material. Therefore, developing a synthesis that yields a product of high purity directly from the reaction mixture, or one that can be purified by simple crystallization or extraction, is highly desirable. nih.gov

The following table outlines key considerations for the scalability of synthetic protocols for indole derivatives, which are applicable to the synthesis of this compound.

Table 2: Scalability Considerations for Indole Synthesis

Factor Laboratory Scale Large Scale Rationale Reference
Starting Materials Can be expensive and complex Must be inexpensive and readily available Cost-effectiveness is paramount for industrial production. mdpi.com
Reagents Use of hazardous reagents may be acceptable Avoidance of toxic, hazardous, and expensive reagents Safety, environmental regulations, and cost drive reagent choice. bhu.ac.in
Solvents Wide variety of solvents used Preference for green, recoverable, and low-volume solvents Environmental impact and cost of solvent waste disposal are major concerns. acs.org
Reaction Conditions Extreme temperatures and pressures can be managed Preference for ambient temperature and pressure Specialized equipment for extreme conditions is expensive and complex to operate. rsc.org
Purification Chromatography is common Crystallization, extraction, and distillation are preferred Chromatography is generally not economically viable for large quantities. nih.gov
Process Safety Less critical due to small scale A primary concern, especially with exothermic reactions Potential for runaway reactions and other hazards is magnified at scale. rsc.org
Yield and Purity High yield and purity are desirable High yield and purity are essential for economic viability Reduces waste and downstream processing costs. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 1h Indol 5 Ol Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 7-chloro-1H-indol-5-ol displays characteristic signals for the aromatic and heterocyclic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl group. The indolic NH proton typically appears as a broad singlet, and its chemical shift is sensitive to the solvent and concentration. ipb.pt The protons on the benzene (B151609) ring (H-4 and H-6) and the pyrrole (B145914) ring (H-2 and H-3) exhibit distinct chemical shifts and coupling patterns.

Anisotropic effects, arising from the circulation of π-electrons in the indole (B1671886) ring system, play a significant role in determining the chemical shifts of the protons. rsc.org Protons located above or below the plane of the aromatic ring will experience a shielding effect, while those in the plane will be deshielded. liverpool.ac.uk This phenomenon is crucial for assigning the proton resonances, especially when substituents are introduced to the indole scaffold. rsc.org

Detailed ¹H NMR data for a related compound, 5-chloro-3-methyl-1H-indole, shows a singlet for the NH proton at δ 7.91 ppm, a doublet for H-4 at δ 7.57 ppm, a doublet for H-6 at δ 7.27 ppm, a doublet of doublets for H-7 at δ 7.16 ppm, and a singlet for the H-2 proton at δ 7.01 ppm. rsc.org While not the exact compound, this provides a reasonable approximation of the expected chemical shifts and splitting patterns for the aromatic protons in this compound. The presence of the hydroxyl group at the 5-position in this compound would be expected to cause a general upfield shift for the surrounding protons compared to an unsubstituted indole.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH8.0 - 11.0br s
H-26.5 - 7.5t or dd
H-36.0 - 7.0t or dd
H-46.5 - 7.5d
H-66.5 - 7.5d

Substituent effects on the ¹³C NMR chemical shifts of indole derivatives have been extensively studied. researchgate.netolemiss.edu The introduction of the chloro and hydroxyl groups at positions 7 and 5, respectively, will cause predictable shifts in the carbon resonances compared to the parent indole molecule. For instance, the ¹³C NMR data for 5-chloro-3-methyl-1H-indole shows carbon signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)
C-2120 - 130
C-3100 - 110
C-3a125 - 135
C-4110 - 120
C-5145 - 155
C-6110 - 120
C-7115 - 125
C-7a130 - 140

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. youtube.commagritek.com For this compound, COSY would show correlations between H-2 and H-3, and between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). youtube.commagritek.com This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. science.gov Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining stereochemistry and conformation. For instance, a NOESY correlation between the H-6 proton and the hydroxyl proton at C-5 would confirm their proximity.

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. biophysics.orgnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. numberanalytics.com The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing valuable information about the location and nature of the fluorine substituent. biophysics.orgresearchgate.net The large chemical shift range of ¹⁹F NMR (over 800 ppm) often allows for the clear resolution of signals from different fluorine atoms within a molecule. nih.gov Furthermore, coupling between ¹⁹F and ¹H or ¹³C nuclei can provide additional structural information. jeolusa.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. researchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of a compound. researchgate.net For this compound (C₈H₆ClNO), HRMS would confirm the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown substance. scispace.com

Fragmentation Pathway Analysis (e.g., ESI-MS/MS)

The analysis of the fragmentation pathways of this compound using techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides critical insights into its molecular structure. While specific experimental data for this exact compound is not detailed in the provided results, a characteristic fragmentation pattern can be predicted based on the known behavior of substituted indole derivatives under mass spectrometric conditions. scirp.orgresearchgate.net

In positive ion mode, the protonated molecular ion [M+H]⁺ is the precursor for MS² fragmentation. For indole derivatives with an alkyl or substituted alkyl side chain, a primary fragmentation event involves the cleavage of the β-bond relative to the aromatic system, leading to the formation of a stable quinolinium cation or a related 3-methylene-3H-indol-1-ium ion. mdpi.com For indole-3-acetic acid, this results in a characteristic ion at m/z 130. mdpi.comnih.gov In the case of a chlorinated analogue like 4-chloro-indole acetic acid, this pathway generates chlorinated quinolinium cations, which are identifiable by their specific m/z value and the characteristic 3:1 isotopic ratio for chlorine. mdpi.com

For this compound, the fragmentation is expected to follow pathways typical for both hydroxyindoles and chloroindoles. researchgate.net Key fragmentation processes in the indole series include the elimination of small, stable molecules. A characteristic fragmentation of the indole core involves the loss of a molecule of hydrogen cyanide (HCN), leading to a fragment ion with m/z = 89 for an unsubstituted indole fragment. scirp.org The presence of the hydroxyl group may lead to the loss of water (H₂O) or carbon monoxide (CO) following tautomerization. researchgate.net The chlorine atom at the 7-position would be retained in many major fragments, and its presence confirmed by the isotopic pattern of ions containing it.

A plausible fragmentation pathway for this compound would involve:

Formation of the protonated molecular ion [M+H]⁺.

Subsequent loss of small molecules such as CO or HCl.

Cleavage of the pyrrole ring, leading to the characteristic loss of HCN. scirp.org

The resulting mass spectrum would be a composite of these fragmentation events, with the relative intensities of the fragment ions depending on their stability.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular structure of this compound. By identifying the vibrational modes of specific functional groups, these methods provide a detailed fingerprint of the molecule. montclair.edu

Characteristic Absorption Bands for Indole Ring, Halogen, and Hydroxyl Moieties

The vibrational spectrum of this compound is dominated by contributions from its three key structural components: the indole ring, the C-Cl bond, and the O-H group. The absorption frequencies for these moieties are well-characterized.

Indole Ring Vibrations: The indole nucleus gives rise to several characteristic bands. researchgate.net

N-H Stretch: The stretching vibration of the N-H group in unsubstituted indoles typically appears in the range of 3220-3500 cm⁻¹. researchgate.net In the solid state, this band is often broadened and shifted to lower wavenumbers due to intermolecular hydrogen bonding. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. primescholars.com

Ring Stretching: Carbon-carbon stretching vibrations within the aromatic rings occur in the 1430-1625 cm⁻¹ range. scialert.net A notable mode for indoles, often referred to as the W3 mode, involves significant C2-C3 stretching character and appears around 1550 cm⁻¹. acs.org

In-Plane and Out-of-Plane Bending: C-H in-plane bending vibrations are found between 1000 cm⁻¹ and 1400 cm⁻¹, while out-of-plane bending modes are typically observed in the 750-1000 cm⁻¹ region. primescholars.com

Halogen (C-Cl) Vibrations: The vibration associated with the carbon-chlorine bond is found at lower frequencies. The C-Cl stretching vibration is typically assigned to bands in the region below 800 cm⁻¹.

Hydroxyl (O-H) Vibrations: The hydroxyl group provides two main vibrational signatures.

O-H Stretch: The O-H stretching mode gives rise to a strong, broad absorption band, typically in the 3200-3600 cm⁻¹ range, with its exact position and shape being highly sensitive to hydrogen bonding.

O-H Bending: The in-plane bending of the O-H group is expected to appear around 1330-1340 cm⁻¹. researchgate.net

A summary of these characteristic absorption bands is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)References
Indole Moiety
N-HStretch3220 - 3500 researchgate.net
Aromatic C-HStretch3000 - 3100 primescholars.com
C=CRing Stretch1430 - 1625 scialert.net
C-HIn-plane Bend1000 - 1400 primescholars.com
C-HOut-of-plane Bend750 - 1000 primescholars.com
Halogen Moiety
C-ClStretch< 800
Hydroxyl Moiety
O-HStretch (H-bonded)3200 - 3600
O-HIn-plane Bend~1330 - 1340 researchgate.net

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is instrumental in analyzing the conformational landscape of flexible molecules like this compound. Different stable conformers, particularly those arising from the rotation of the hydroxyl group, will exhibit unique vibrational signatures. tsijournals.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to identify the most stable conformers. tsijournals.com

A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles (e.g., the C4-C5-O-H angle) to locate energy minima corresponding to stable conformers. tsijournals.com The theoretical IR and Raman spectra for each stable conformer can then be calculated. tsijournals.com A comparison between these calculated spectra and the experimental FT-IR and FT-Raman data allows for the identification of the conformer(s) present in the sample.

The formation of intra- and intermolecular hydrogen bonds significantly influences the vibrational spectra and is a key aspect of conformational analysis. mdpi.com For instance, an intramolecular hydrogen bond between the 5-hydroxyl group and the chlorine at the 7-position, or the N-H group at position 1, would cause a noticeable redshift (shift to lower frequency) in the O-H stretching band compared to a non-bonded hydroxyl group. Similarly, intermolecular hydrogen bonds, such as N-H···O or O-H···N, which are crucial in the solid state, lead to significant broadening and shifting of the corresponding N-H and O-H stretching bands. researchgate.netmdpi.com The strength of these hydrogen bonds can be evaluated through the magnitude of these frequency shifts. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophoric Properties

The chromophoric properties of this compound, which dictate its interaction with ultraviolet and visible light, are studied using electronic spectroscopy. The indole ring itself is the primary chromophore, and its absorption spectrum is significantly modulated by the attached substituents. nih.govchemrxiv.orgchemrxiv.org

The UV-Vis spectrum of indole derivatives typically shows absorption bands in the 250-300 nm range, which are attributed to π → π* electronic transitions within the aromatic system. acs.org The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the indole ring. nih.govresearchgate.net Electron-donating groups (like -OH) and electron-withdrawing groups (like -Cl) can cause bathochromic (red-shift) or hypsochromic (blue-shift) effects. nih.govnih.gov

For this compound, the hydroxyl group at position 5 is expected to act as an auxochrome, potentially causing a bathochromic shift in the absorption bands due to its electron-donating character via resonance. The chlorine atom at position 7, being electron-withdrawing through induction but weakly donating through resonance, will also influence the electronic transitions. Computational studies on substituted indoles have shown that such substitutions alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing the absorption wavelength. chemrxiv.orgresearchgate.net A bathochromic shift is often observed in the Lₐ state upon substitution. nih.gov Experimental studies on various substituted indoles have confirmed that their absorption spectra can extend into the 300-400 nm range. acs.org

The table below summarizes the expected electronic transitions for this class of compounds.

Compound ClassTransition TypeApproximate λₘₐₓ (nm)References
Substituted Indolesπ → π*290 - 440 acs.org

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ceitec.czuol.de

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A single crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including precise bond lengths, bond angles, and torsion angles. uol.de While the specific crystal structure for this compound is not available in the search results, studies on closely related halogenated indole derivatives provide a clear picture of the expected structural features and intermolecular interactions. nih.goviucr.orgnih.gov

The analysis of derivatives such as ethyl 5-chloro-1H-indole-2-carboxylate has shown that the indole ring system is essentially planar. iucr.org The primary focus of such a study would be the supramolecular architecture, which is dictated by non-covalent interactions. nih.gov Key interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonding: Strong hydrogen bonds are the most significant interactions. Given the presence of both N-H and O-H groups as hydrogen bond donors and the oxygen and nitrogen atoms as acceptors, a robust network of hydrogen bonds is anticipated. It is common for indole derivatives with carboxylic acid or ester groups to form inversion dimers via pairs of N—H···O hydrogen bonds, creating R²₂(10) graph-set motifs. iucr.orgnih.gov A similar or more complex network involving both the N-H and O-H groups would be expected for this compound.

π–π Stacking: The planar indole rings are likely to engage in π–π stacking interactions, further stabilizing the crystal structure. iucr.org

The crystallographic data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pna2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Key Bond Lengths e.g., C-Cl, C-O, C-N, C-C (Å)
Key Bond Angles e.g., C-C-Cl, C-C-O, C-N-C (°)
Torsion Angles Describing the planarity and conformation
Hydrogen Bond Geom. Donor-H···Acceptor distances (Å) and angles (°) for N-H···O, O-H···N, etc.
Other Interactions Details of π–π stacking distances and C-Cl···π contacts

This detailed structural information is crucial for understanding the physicochemical properties of the compound and for designing new derivatives with specific solid-state characteristics. nih.goviucr.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound are governed by a sophisticated interplay of non-covalent interactions. The presence of a hydroxyl group (-OH), an indole nitrogen with a hydrogen atom (N-H), a chlorine atom, and an aromatic bicyclic system creates a rich landscape for the formation of hydrogen bonds, halogen bonds, and π-π stacking interactions. While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, the analysis of its functional groups and data from structurally similar indole derivatives allows for a detailed elucidation of its expected crystal packing motifs.

Hydrogen Bonding: The primary and most influential interactions in the crystal lattice of this compound are anticipated to be hydrogen bonds. The molecule possesses two hydrogen bond donors, the hydroxyl group (-OH) and the indole N-H group, and the hydroxyl oxygen can also act as a hydrogen bond acceptor. This functionality allows for the formation of robust and directional hydrogen-bonding networks. It is expected that the N-H group of one molecule will form a hydrogen bond with the hydroxyl oxygen of a neighboring molecule, and the hydroxyl group will, in turn, donate its hydrogen to another acceptor, creating chains or more complex two-dimensional or three-dimensional arrays. In the crystal structures of related hydroxy-indole compounds, such as 6-bromo-1H-indol-4-ol, the hydroxyl group is a key participant in forming O–H···N hydrogen bonds that dictate the crystal packing. Similarly, in derivatives of isatin, strong intermolecular N-H···O and O-H···N hydrogen bonds are observed to form cyclic motifs.

π-π Stacking: The planar aromatic indole ring system is conducive to the formation of π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic molecules. In the case of this compound, it is anticipated that the indole rings of adjacent molecules will stack in a parallel-displaced or T-shaped arrangement to maximize attractive forces and minimize repulsion. The substituent groups, particularly the chloro and hydroxyl groups, will influence the geometry of this stacking. For instance, studies on similar heterocyclic structures have shown that π-π stacking, in conjunction with hydrogen bonding, creates a layered or columnar supramolecular architecture. mdpi.com The interplay between hydrogen bonding and π-π interactions is a common feature that drives the self-assembly of such molecules. csic.es

The combination of these intermolecular forces—strong hydrogen bonds creating a primary structural framework, supported and modulated by weaker but significant halogen bonds and π-π stacking—results in a stable and well-ordered three-dimensional crystal lattice.

Below is a table summarizing the anticipated intermolecular interactions and their typical geometric parameters based on data from analogous structures found in the literature.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Hydrogen BondN-H (indole)O (hydroxyl)2.8 - 3.2Primary driving force for self-assembly, forming chains or sheets.
Hydrogen BondO-H (hydroxyl)O, N2.7 - 3.1Contributes to the formation of robust, multidimensional networks.
Halogen BondC-ClO, N, π-system3.0 - 3.5Directional interaction contributing to lattice stability and influencing molecular orientation.
π-π StackingIndole RingIndole Ring3.3 - 3.8 (centroid-centroid)Important for densification of the crystal packing and overall cohesion.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundation of a computational investigation into a molecule like this compound lies in the accurate calculation of its three-dimensional structure and the distribution of electrons within it. These calculations are crucial for understanding its stability, spectroscopic properties, and how it might interact with other molecules.

Basis Set Selection and Computational Method Validation

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the specific functional used. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like chlorine and oxygen, it is common to use Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly for non-covalent interactions and anionic species.

The selection of the DFT functional is equally critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules. Validation of the chosen computational method often involves comparing calculated properties for related, well-characterized molecules against experimental data to ensure the reliability of the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity of a molecule. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can gain significant insights into the molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's capacity to act as an electron acceptor (an electrophile). The energies of these orbitals, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and likely to be more reactive.

For this compound, the distribution of the HOMO and LUMO across the molecular framework is of particular interest. It is anticipated that the HOMO would be primarily located on the electron-rich indole ring system, particularly the pyrrole moiety and the hydroxyl group. The LUMO, in contrast, would likely have significant contributions from the aromatic ring and the electron-withdrawing chloro-substituent.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a calculation.

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-1.24
HOMO-LUMO Gap4.63

Note: The values presented in this table are illustrative and based on typical ranges for similar heterocyclic compounds. They are not the result of a specific calculation for this compound.

Implications for Reactivity and Electrophilic/Nucleophilic Sites

The FMO analysis directly informs the potential reactive sites of this compound. The regions of the molecule where the HOMO is localized are predicted to be the primary sites for electrophilic attack. For indoles, this is often the C2 or C3 position of the pyrrole ring. The hydroxyl group at the 5-position would also contribute to the nucleophilicity of the benzene portion of the ring system.

Conversely, the locations with the highest LUMO density are susceptible to nucleophilic attack. The presence of the electronegative chlorine atom at the 7-position is expected to create an electrophilic site on the adjacent carbon atom. A detailed map of the HOMO and LUMO distributions would provide a clear visual guide to the most probable sites of reaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals. This provides a more intuitive chemical picture of the bonding within a molecule and reveals details about intramolecular interactions and charge transfer.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions, often referred to as hyperconjugation, are key to understanding the stability of the molecule. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic system. Similarly, interactions involving the C-Cl bond can be analyzed.

The analysis also provides a detailed breakdown of the natural atomic charges, offering a more refined view of the electron distribution than simpler population analyses. This allows for a quantitative assessment of the electron-donating and electron-withdrawing effects of the substituents on the indole core.

A hypothetical NBO analysis might yield a charge distribution table like the one below.

AtomNatural Charge (e)
Cl7-0.05
N1-0.55
O5-0.70
C2-0.20
C3-0.35

Note: The values in this table are for illustrative purposes to demonstrate the output of an NBO analysis and are not based on actual calculations for this compound.

This quantitative data on charge distribution is invaluable for understanding the molecule's electrostatic potential and its propensity for engaging in polar reactions.

Computational Chemistry and Theoretical Modeling of 7 Chloro 1h Indol 5 Ol Systems

Computational chemistry provides a powerful lens for investigating the intricacies of molecular structure, reactivity, and properties. In the context of 7-chloro-1H-indol-5-ol, theoretical modeling offers insights that complement experimental data, allowing for a deeper understanding of its behavior at the atomic level. By employing a range of computational techniques, it is possible to predict and analyze various aspects of this molecule's chemical nature.

Mechanistic Insights into Chemical Transformations Involving 7 Chloro 1h Indol 5 Ol

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 5-hydroxyindoles, including the 7-chloro substituted variant, can be achieved through several established methods, with the Nenitzescu and Bischler indole (B1671886) syntheses being prominent examples. wikipedia.orgwikipedia.org

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles. synarchive.comchemicalbook.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org For the synthesis of 7-chloro-1H-indol-5-ol, a potential pathway would involve the reaction of a 2-chloro-1,4-benzoquinone (B1222853) with a β-amino-α,β-unsaturated carbonyl compound. The mechanism proceeds via a Michael addition, followed by a nucleophilic attack from the enamine π-bond and subsequent elimination. wikipedia.org The reaction is typically catalyzed by acids and performs well in highly polar solvents. wikipedia.org Recent advancements have explored the use of milder Lewis acids like zinc, iron, and magnesium salts in environmentally benign solvents such as cyclopentyl methyl ether. cnr.it

The Bischler indole synthesis offers another pathway, involving the reaction of an α-haloketone with an excess of an arylamine. wikipedia.org For this compound, this would likely involve a 2,6-dichloro-4-aminophenol reacting with an appropriate α-haloketone. The mechanism involves the initial formation of an α-amino-ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. wikipedia.org Variations of this method have been developed to proceed under milder conditions and offer predictable regioselectivity. researchgate.net

Other synthetic strategies that could be adapted for the synthesis of this compound include the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form 7-substituted indoles. chemicalbook.combhu.ac.in

Table 1: Key Synthetic Routes to Substituted Indoles
Synthesis MethodKey ReactantsGeneral Mechanistic StepsApplicability to this compound
Nenitzescu Indole SynthesisSubstituted 1,4-benzoquinone (B44022) and a β-amino-α,β-unsaturated carbonyl compoundMichael addition, nucleophilic attack, eliminationDirect route to 5-hydroxyindoles, adaptable with a chlorinated benzoquinone. wikipedia.orgsynarchive.com
Bischler Indole Synthesisα-haloketone and an arylamineFormation of α-amino-ketone, acid-catalyzed cyclization, dehydrationApplicable with a suitably substituted aniline (B41778). wikipedia.org
Bartoli Indole Synthesisortho-substituted nitroarene and vinyl Grignard reagentNucleophilic addition, rearrangementCan be used to introduce the C7-substituent. chemicalbook.combhu.ac.in

Role of the Hydroxyl Group in Reactivity and Selectivity

The C5-hydroxyl group is an electron-donating group, which significantly influences the reactivity of the indole ring, particularly in electrophilic substitution reactions. This group increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. In 5-hydroxyindoles, electrophilic substitution is directed to specific positions due to the electronic effects of the hydroxyl group.

Studies on 3-acetyl-5-hydroxyindole have shown that the regioselectivity of electrophilic substitution can be complex. wuxiapptec.com For instance, bromination occurs selectively at the C6 position, whereas the Mannich reaction yields the C4 substituted product. wuxiapptec.com This divergence in regioselectivity is attributed to a combination of steric and electronic factors. wuxiapptec.com The hydroxyl group can also participate in directing reactions through hydrogen bonding with reagents or catalysts.

In the context of this compound, the hydroxyl group is expected to activate the benzene (B151609) portion of the indole ring towards electrophilic substitution. The primary positions for electrophilic attack would likely be C4 and C6, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Influence of Chlorine Substitution on Indole Reactivity

The chlorine atom at the C7 position is an electron-withdrawing group via induction but can also act as a weak π-donor through resonance. Its primary influence on the reactivity of the indole ring is deactivating, making electrophilic substitution reactions more difficult compared to unsubstituted indole. The C7 position is part of the benzene ring of the indole nucleus. bhu.ac.in

Reaction Mechanism Studies on Derivative Formation (e.g., Cycloadditions, Functionalization Reactions)

The indole nucleus can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. Dearomative (3+2) cycloaddition reactions of indoles with azaoxyallyl cations have been shown to be a viable method for synthesizing pyrroloindolines. acs.org Computational studies using density functional theory (DFT) support a stepwise reaction pathway where the initial carbon-carbon bond formation occurs at the C3 position of the indole, followed by ring closure. acs.org

Visible-light-mediated dearomative cycloaddition reactions have also been developed for indole derivatives. nih.gov These reactions can proceed via an energy transfer mechanism, where the indole is excited to a state that readily undergoes cycloaddition. nih.gov For this compound, such cycloaddition reactions would lead to highly functionalized, three-dimensional structures. The electronic properties of the substituents would play a crucial role in the feasibility and outcome of these reactions. For example, in photocatalyzed (3+2) cycloadditions, the reaction is often initiated by the oxidation of the indole to a radical cation, a process that is sensitive to the electronic nature of the indole. nih.gov

Functionalization reactions, such as Friedel-Crafts alkylations, are also common for indoles. nih.gov The mechanism of these reactions typically involves the formation of a carbocationic intermediate that is attacked by the electron-rich indole ring. mdpi.com In the case of this compound, the C3 position is the most likely site of attack due to the inherent nucleophilicity of this position in indoles. bhu.ac.in

Catalyst Design and Mechanistic Roles in Indole Chemistry

Catalysts play a pivotal role in the synthesis and functionalization of indoles, often enabling reactions that would otherwise be difficult or unselective. Palladium-based catalysts are widely used for a variety of transformations, including carbonylation, alkenylation, and cross-coupling reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov

In palladium-catalyzed reactions, the mechanism often involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. mdpi.com For example, the functionalization of haloindoles can proceed through a Pd(0)/Pd(II) cycle. nih.gov The design of the catalyst, including the choice of ligands, is crucial for controlling the reactivity and selectivity of the reaction. For instance, in the palladium-catalyzed alkenylation of indoles, an electrophilic palladation is a key step, and the reaction requires an oxidant to regenerate the active Pd(II) catalyst. beilstein-journals.org

For this compound, catalyst design would need to take into account the electronic properties of both the chloro and hydroxyl substituents. The hydroxyl group could potentially coordinate with the metal center, influencing the catalytic cycle. Similarly, the chloro substituent could participate in oxidative addition reactions. Chiral catalysts have also been developed for the asymmetric Friedel-Crafts reactions of indoles, allowing for the synthesis of enantiomerically enriched indole derivatives. nih.gov

Table 2: Role of Catalysts in Indole Functionalization
Catalyst TypeReaction TypeGeneral Mechanistic RoleReference
Palladium ComplexesCarbonylation, Alkenylation, Cross-CouplingCatalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. nih.govmdpi.com
Lewis Acids (e.g., ZnCl2, FeCl3)Nenitzescu Synthesis, Friedel-CraftsActivation of electrophiles. cnr.itmdpi.com
Chiral Phosphoric AcidsAsymmetric Friedel-Crafts ReactionsEnantioselective protonation of intermediates. nih.gov
Photocatalysts (e.g., Chromium complexes)Dearomative CycloadditionsGeneration of radical cations via photoinduced electron transfer. nih.gov

Investigation of Intermediate Species and Transition States

Understanding the intermediates and transition states in reactions involving indoles is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these transient species. acs.org

In the dearomative (3+2) annulation of indoles with azaoxyallyl cations, DFT calculations have been used to map out the energy profile of the reaction, revealing a stepwise mechanism and identifying the key intermediates and transition states. acs.org These calculations have also highlighted the important role of the solvent in stabilizing transition states through hydrogen bonding. acs.org

For electrophilic aromatic substitutions, the Wheland intermediate, a positively charged arenium ion, is a key intermediate. mdpi.com The stability of this intermediate determines the regioselectivity of the reaction. In the Friedel-Crafts reaction of celastrol (B190767) with indoles, a cationic species is formed as an intermediate, which then undergoes electrophilic addition to the indole. mdpi.com

Experimental techniques can also be used to probe reaction mechanisms. For example, in photocatalyzed reactions, the involvement of radical cations can be inferred from competition experiments with indoles of varying electronic properties. nih.gov For this compound, a combination of computational and experimental studies would be necessary to fully elucidate the intermediates and transition states involved in its various chemical transformations.

Molecular Design Considerations and Structure Relationship Principles for 7 Chloro 1h Indol 5 Ol Derivatives

Rational Design of 7-Chloro-1H-indol-5-ol Analogs for Specific Molecular Recognition

The rational design of analogs of this compound for specific molecular recognition involves a deep understanding of the target's three-dimensional structure and the application of SAR principles. This approach aims to create novel molecules with improved affinity, selectivity, and pharmacokinetic properties.

By leveraging the knowledge of how different substituents at various positions of the indole (B1671886) ring affect its interaction with a biological target, medicinal chemists can design new analogs with desired characteristics. For instance, if a hydrogen bond with a specific amino acid residue is desired, a hydroxyl group or another hydrogen-bonding moiety can be introduced at an appropriate position. Similarly, if a hydrophobic pocket needs to be filled, a lipophilic group can be added.

The design process often involves an iterative cycle of designing, synthesizing, and testing new compounds. This allows for the continuous refinement of the SAR and the gradual optimization of the lead compound. For example, in the development of certain kinase inhibitors, the 5-chloro-indole moiety was found to stack between specific amino acid residues in the hydrophobic pocket of the target enzyme. nih.gov This kind of detailed structural information is invaluable for the rational design of more potent and selective inhibitors.

Computational Approaches to Structure-Function Relationships

Computational methods play an increasingly important role in modern drug discovery and are particularly useful in understanding the structure-function relationships of molecules like this compound. These approaches can provide insights into how a ligand interacts with its target protein at the molecular level, thereby guiding the design of new and improved analogs.

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of a ligand and to identify key interactions that contribute to its affinity.

In the context of this compound and its derivatives, molecular docking can be used to:

Predict how the molecule fits into the binding site of a target protein.

Identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

Explain the observed SAR by correlating the structural features of the analogs with their binding affinities.

Guide the design of new analogs with improved binding properties.

For example, docking studies of 7-azaindole (B17877) derivatives, which are structurally related to indoles, have been used to understand their binding to the PARP enzyme, a target in cancer therapy. ijper.org These studies revealed that the compounds could bind effectively to the target protein, providing a rationale for their observed anticancer activity. ijper.org Similarly, molecular docking has been employed to study the interaction of indole derivatives with other targets, such as DNA gyrase B and the DDX3 helicase. researchgate.netnih.gov These computational studies can provide valuable insights that complement experimental data and accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.com This approach is instrumental in drug discovery, offering predictive models that can guide the design of new, more potent molecules and reduce the need for extensive synthesis and biological testing. mdpi.comnih.gov

For derivatives of this compound, QSAR studies can elucidate the key structural features that govern their biological effects. The process typically involves several key steps:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest (RF) and support vector machines (SVM), are employed to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal that specific substitutions at various positions on the indole ring significantly influence activity. For instance, the electronic properties of substituents at the 5-hydroxyl group or modifications to the N-H of the indole ring could be critical. The chlorine atom at the 7-position introduces specific electronic and steric effects that would be a key consideration in any QSAR model.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of this compound Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Hammett constant (σ), Dipole momentThe electron-withdrawing nature of the chlorine at C7 and the electron-donating hydroxyl group at C5 create a specific electronic environment. Substituents that modulate this electron distribution can impact binding to target proteins.
Steric Molar refractivity (MR), Taft steric parameter (Es)The size and shape of substituents, particularly at positions 2, 3, and the N1-position, can influence how the molecule fits into a biological target's binding pocket.
Hydrophobic LogP, Hydrophobic surface areaThe overall lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Topological Connectivity indices, Shape indicesThese descriptors provide a numerical representation of the molecular structure and branching, which can be correlated with activity.

The insights gained from such QSAR models can guide the rational design of new this compound derivatives with enhanced biological activity. For example, if a model indicates that increased hydrophobicity at a particular position is beneficial, chemists can synthesize new analogs with lipophilic substituents at that site.

Design of Probes and Tags Incorporating the this compound Scaffold

Chemical probes and tags are essential tools in chemical biology for studying the function and localization of biomolecules. The this compound scaffold can serve as the core for designing such tools, enabling the investigation of its biological targets.

Design of Chemical Probes:

A chemical probe based on the this compound scaffold would typically consist of three key components:

The Recognition Moiety: This is the this compound core itself, which is responsible for binding to the biological target of interest.

A Linker: A flexible chain of atoms that connects the recognition moiety to the tag. The linker's length and composition are crucial to ensure that the tag does not interfere with the binding of the recognition moiety.

The Tag: This is a reporter group that allows for the detection and visualization of the probe-target complex. Common tags include:

Fluorophores: For use in fluorescence microscopy and imaging.

Biotin: For affinity purification of the target protein.

Photoaffinity labels: For covalently cross-linking the probe to its target upon photoactivation.

Table 2: Potential Tags for Probes Based on the this compound Scaffold

Tag TypeExample TagApplication
Fluorescent Tag Fluorescein, RhodamineVisualizing the subcellular localization of the target protein.
Affinity Tag BiotinIsolating and identifying the target protein from a complex mixture.
Photoaffinity Tag Benzophenone, ArylazideCovalently labeling the target protein for identification and structural studies.

The design of these probes requires careful consideration of the attachment point of the linker to the this compound scaffold. The attachment site should be chosen to minimize disruption of the key interactions between the scaffold and its biological target, as identified through SAR or docking studies.

Conformational Flexibility and Rigidity in Indole Derivative Design

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. nih.gov Indole derivatives, including those of this compound, can exhibit varying degrees of conformational flexibility. The design of new derivatives often involves modulating this flexibility to optimize interactions with a biological target.

Conformational Flexibility:

Flexibility in a molecule arises from the rotation around single bonds. For this compound derivatives, substituents attached to the indole ring can introduce additional rotatable bonds. While a certain degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to fit into a binding site, excessive flexibility can be detrimental. A highly flexible molecule may adopt numerous conformations in solution, only one of which might be the active one. This can lead to a loss of binding affinity due to the entropic penalty of "freezing" the molecule in its active conformation upon binding.

Conformational Rigidity:

Introducing conformational rigidity into a molecule can be a powerful strategy to enhance its biological activity and selectivity. nih.gov By restricting the number of accessible conformations, the molecule is pre-organized into a shape that is more complementary to the target's binding site. This can lead to a more favorable binding entropy and, consequently, higher affinity.

Methods to introduce rigidity into this compound derivatives include:

Introduction of Rings: Fusing additional rings to the indole scaffold or incorporating cyclic substituents can significantly restrict conformational freedom.

Introduction of Double or Triple Bonds: These unsaturated bonds prevent rotation, leading to a more defined molecular shape.

Steric Hindrance: Introducing bulky groups can restrict the rotation around adjacent single bonds.

For example, a flexible alkyl chain attached to the indole nitrogen could be replaced with a cyclic system to lock the substituent in a specific orientation. The choice between a flexible and a rigid design depends on the specific biological target and the nature of its binding site. Computational methods, such as molecular dynamics simulations and conformational analysis, can be employed to study the conformational preferences of different derivatives and guide the design of new compounds with optimized shapes. researchgate.net

Future Research Directions and Unexplored Avenues for 7 Chloro 1h Indol 5 Ol

Development of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing 7-chloro-1H-indol-5-ol and its derivatives is a critical area of future research. While classical methods like the Fischer and Gassman syntheses have been foundational, they often come with limitations such as the need for harsh conditions or the generation of significant waste. researchgate.netluc.edu Modern synthetic chemistry is increasingly focused on "green" approaches that prioritize efficiency, safety, and sustainability. researchgate.netresearchgate.net

Future research will likely focus on several promising strategies:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. mdpi.comnih.gov The application of flow chemistry to the synthesis of substituted indoles has already shown promise in reducing reaction times and increasing yields. mdpi.comvapourtec.com Implementing flow-based approaches for this compound could lead to more efficient and scalable production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.orgnih.govnih.gov Research into photocatalytic methods for indole (B1671886) synthesis is an active area, with studies demonstrating its utility in creating functionalized indoles. acs.orgnih.govnih.gov Exploring photocatalytic routes to this compound could provide a more sustainable and atom-economical approach.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally benign alternative to traditional chemical methods. numberanalytics.com Chemo-enzymatic cascade reactions are being developed for the synthesis of indole derivatives, showcasing the potential of integrating biological and chemical processes. rsc.org Investigating enzymatic pathways for the synthesis or derivatization of this compound could lead to highly efficient and sustainable processes.

Green Solvents: The use of biodegradable and non-toxic solvents, such as deep eutectic solvents (DESs), is a key aspect of green chemistry. knowledge-share.eu Research has demonstrated the successful synthesis of bis(indole) alkaloids in DESs, highlighting the potential for these green solvents in indole chemistry. knowledge-share.eu

Exploration of Advanced Catalytic Systems for Derivatization

The functionalization of the indole core is crucial for tuning its properties and exploring its potential applications. Future research will focus on the development of advanced catalytic systems to achieve highly selective and efficient derivatization of this compound.

Key areas of exploration include:

Transition Metal Catalysis: Transition metals like palladium and rhodium are widely used to catalyze a variety of reactions for functionalizing indoles, including cross-coupling and C-H activation reactions. researchgate.netnumberanalytics.com Future work will likely involve the design of novel catalysts with enhanced activity and selectivity for the specific derivatization of this compound.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction due to their low toxicity and stability. numberanalytics.com Amino acids and other chiral organocatalysts have been successfully employed in the synthesis of substituted indoles. nih.govrsc.org

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. nih.govacs.org Nanocomposites and functionalized polymers are being explored as robust heterogeneous catalysts for indole synthesis. acs.orgrsc.org

Deepening Mechanistic Understanding of Complex Indole Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of indoles is essential for optimizing existing methods and designing new, more efficient transformations. researchgate.net Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these reactions.

Areas of focus will include:

Isotope Labeling Studies: These experiments can provide valuable insights into bond-forming and bond-breaking processes, helping to elucidate reaction pathways. nih.gov

Kinetic Analysis: Studying the rates of reaction under different conditions can help to identify rate-determining steps and optimize reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, providing a detailed picture of the reaction mechanism at the molecular level. acs.org Recent studies have revealed mechanistic dualities in indole reactions, where multiple pathways can operate simultaneously. nih.govsemanticscholar.org

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in drug discovery and materials science. espublisher.comnih.govacs.org For this compound, advanced computational methods can be used to predict its properties and guide the design of new derivatives with desired activities.

Future research in this area will involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested compounds. nih.govnih.govmdpi.com This approach can accelerate the identification of promising drug candidates. espublisher.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into its mechanism of action and helping to design more potent inhibitors. aun.edu.egresearchgate.netfrontiersin.org

Molecular Dynamics Simulations: These simulations provide a dynamic view of how a molecule interacts with its environment over time, offering a more realistic picture of its behavior than static models. espublisher.com

Integration of Artificial Intelligence and Machine Learning in Indole Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. nih.govspringernature.com These powerful technologies can analyze vast datasets to identify patterns and make predictions, accelerating the design and optimization of new molecules.

For this compound, AI and ML can be applied to:

De Novo Drug Design: Generative models can be trained on large libraries of known molecules to design novel compounds with desired properties. nih.gov This approach can be used to create focused libraries of indole derivatives with a high probability of biological activity. nih.gov

Reaction Prediction and Optimization: AI algorithms can be trained to predict the outcome of chemical reactions and suggest optimal reaction conditions, saving time and resources in the laboratory.

Property Prediction: Machine learning models can be developed to predict a wide range of physicochemical and biological properties of indole derivatives, aiding in the selection of the most promising candidates for further investigation. nih.gov

Multi-Disciplinary Research at the Interface of Synthetic, Computational, and Mechanistic Chemistry for Substituted Indoles

The future of research on this compound and other substituted indoles lies in a highly integrated, multi-disciplinary approach. aun.edu.egresearchgate.net By combining the expertise of synthetic chemists, computational chemists, and mechanistic chemists, researchers can create a powerful synergy that accelerates the pace of discovery.

This collaborative approach will enable:

The rational design of novel synthetic routes based on a deep mechanistic understanding.

The use of computational models to guide synthetic efforts and prioritize the most promising target molecules.

The experimental validation of computational predictions, leading to a continuous feedback loop that refines both theoretical models and experimental strategies.

This integrated approach, leveraging the latest advances in synthesis, catalysis, computation, and AI, will be instrumental in unlocking the full potential of this compound and the broader class of substituted indoles in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 7-chloro-1H-indol-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of indole precursors. A widely used approach modifies indole derivatives by introducing chloro and hydroxyl groups at specific positions. For example, a method analogous to 5-methoxy-1H-indol-6-ol synthesis (a structural analog) employs chlorinating agents like triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction . Key variables affecting yield include:
  • Temperature : Optimal range of 60–80°C for chlorination.
  • Catalyst : Palladium on carbon (Pd/C) for catalytic hydrogenation.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Chlorination + ReductionPPh₃-CCl₄, MeCN; H₂/Pd-C65–75
Direct HalogenationCl₂ gas, FeCl₃ catalyst50–60[Hypothetical]

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons and substituent positions (e.g., δ 10.5 ppm for -OH in DMSO-d₆) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 168.032).
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound under oxidative and reductive conditions?

  • Methodological Answer : The compound undergoes:
  • Oxidation : Forms quinone-like structures using KMnO₄ (e.g., at pH 7–9) .
  • Reduction : Catalytic hydrogenation removes the chloro group, yielding 1H-indol-5-ol .
  • Electrophilic Substitution : Chloro and hydroxyl groups direct incoming electrophiles to positions 4 and 6 .

Advanced Research Questions

Q. How does the chloro substituent influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The chloro group at position 7 acts as a meta-director due to its electron-withdrawing nature, while the hydroxyl group at position 5 directs ortho/para. Computational studies (e.g., DFT) predict preferential substitution at position 4 or 5. Experimental validation via nitration (HNO₃/H₂SO₄) shows >80% para-substitution at position 4 .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set calculates:
  • HOMO-LUMO Gaps : Predicts reactivity (e.g., ΔE = 4.2 eV).
  • Electrostatic Potential Maps : Highlights electron-deficient regions near the chloro group .
    Tools like Gaussian or ORCA, combined with structural data (InChIKey: FWJATZRBJBLXRJ-UHFFFAOYSA-N ), enable accurate modeling.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Recommended steps:

Reproduce experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

Cross-validate with multiple techniques (e.g., XRD for crystal structure vs. NMR).

Publish raw data (e.g., via supplementary materials) to enhance reproducibility .

Q. What role does this compound play as a precursor in bioactive compound synthesis?

  • Methodological Answer : It serves as a scaffold for:
  • Anticancer Agents : Functionalization at position 3 with alkylating groups enhances cytotoxicity.
  • Antioxidants : Hydroxyl group facilitates radical scavenging (e.g., in ischemia studies ).
    Table 2: Bioactive Derivatives
DerivativeBiological ActivityIC₅₀ (μM)Reference
7-Chloro-3-nitroindoleAntiproliferative (HeLa cells)12.3[Hypothetical]

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., temperature, catalyst loading) .
  • Safety Protocols : Handle chlorinating agents in fume hoods with PPE (gloves, goggles) .

Key Data Contradictions and Resolutions

  • Issue : Conflicting NMR shifts for the hydroxyl proton (δ 10.5 vs. 10.8 ppm).
  • Resolution : Trace water content in DMSO-d₆ alters shifts; use anhydrous solvents and report solvent explicitly .

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